4-(oxane-4-amido)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

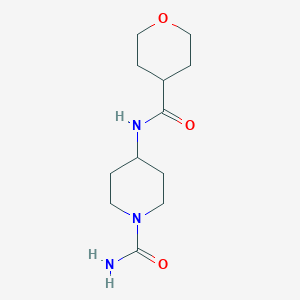

4-(oxane-4-amido)piperidine-1-carboxamide is a chemical compound with a unique structure that combines an oxane ring and a piperidine ring

Preparation Methods

The synthesis of 4-(oxane-4-amido)piperidine-1-carboxamide typically involves the reaction of oxane-4-carbonyl chloride with piperidine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-(oxane-4-amido)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the oxane or piperidine ring can be modified with different substituents.

Amidation: The compound can undergo amidation reactions with carboxylic acids or their derivatives to form new amide bonds

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: The compound has shown potential as an inhibitor of DNA gyrase in Mycobacterium abscessus, making it a candidate for developing new antimicrobial agents.

Medicine: Research has indicated its potential antiviral activity against human coronaviruses, including SARS-CoV-2, suggesting its use in developing antiviral drugs.

Industry: It can be used in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-(oxane-4-amido)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it targets DNA gyrase in Mycobacterium abscessus, inhibiting the enzyme’s activity and leading to bacterial cell death . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication processes .

Comparison with Similar Compounds

4-(oxane-4-amido)piperidine-1-carboxamide can be compared with other piperidine-4-carboxamide derivatives:

Piperidine-4-carboxamide: A simpler analog that lacks the oxane ring but shares similar reactivity and applications.

N-(4-Piperidinyl)oxanamide: Another analog with a different substitution pattern on the piperidine ring.

Piperidine-4-carboxamide derivatives: These compounds have been studied for their antimicrobial and antiviral activities, similar to this compound

Biological Activity

4-(Oxane-4-amido)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse sources.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H21N3O3, which includes a piperidine ring and an oxane moiety. The synthesis typically involves multi-step organic reactions, including amide formation and cyclization processes to achieve the desired structure.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit significant anticancer activity. For instance, a related compound, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide, demonstrated an IC50 value of 120 nM in antiproliferative assays against various cancer cell lines, acting as a tubulin inhibitor . This suggests that similar mechanisms may be present in the biological activity of this compound.

The mechanism of action for compounds like this compound often involves interaction with cellular targets such as enzymes or receptors involved in cancer progression. For example, many piperidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications to the piperidine ring or the amide group can significantly influence its potency and selectivity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |

| Alteration of alkyl chain length | Affects solubility and bioavailability |

| Substitution on the piperidine nitrogen | Modulates interaction with target proteins |

These modifications can enhance the compound's efficacy while reducing off-target effects.

Case Study 1: Antitumor Activity

A study involving a series of piperidine derivatives showed that compounds with structural similarities to this compound exhibited pronounced antitumor effects in vitro. The study utilized various human cancer cell lines and demonstrated that these compounds could significantly inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 2: In Vivo Efficacy

In vivo studies using animal models have confirmed the therapeutic potential of related piperidine compounds. For instance, a derivative was tested in mice with induced tumors, showing a significant reduction in tumor size compared to control groups. The study highlighted that the compound's pharmacokinetic profile allowed for effective absorption and distribution within the body .

Properties

IUPAC Name |

4-(oxane-4-carbonylamino)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c13-12(17)15-5-1-10(2-6-15)14-11(16)9-3-7-18-8-4-9/h9-10H,1-8H2,(H2,13,17)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIWPBCRNRJOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2CCOCC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.